3-Pentylazetidine
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Overview
Description
3-Pentylazetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are part of a broader family of saturated nitrogen heterocycles. These compounds are particularly interesting due to their unique structural properties, which include significant ring strain and stability .
Preparation Methods
The synthesis of azetidines, including 3-Pentylazetidine, can be achieved through various methods. One common strategy involves the intramolecular cyclization of open-chain structures . Another method is the reduction of readily available 2-azetidinones . Additionally, the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is an efficient way to synthesize functionalized azetidines .
Chemical Reactions Analysis
Azetidines, including 3-Pentylazetidine, undergo various chemical reactions due to their ring strain. These reactions include oxidation, reduction, and substitution . Common reagents used in these reactions include lithium and magnesium for metallation reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, lithiation–benzylation experiments can lead to mixtures of diastereomers .
Scientific Research Applications
3-Pentylazetidine and other azetidines have significant applications in scientific research. They are used in catalysis, stereoselective synthesis, and medicinal chemistry . Their unique structural properties make them suitable for use as building blocks in the synthesis of polyamines through anionic and cationic ring-opening polymerization . Additionally, azetidines are used in the development of antibacterial and antimicrobial coatings, CO2 adsorption materials, and non-viral gene transfection agents .
Mechanism of Action
The mechanism of action of 3-Pentylazetidine involves its interaction with molecular targets and pathways. The ring strain in azetidines contributes to their reactivity, allowing them to participate in various chemical reactions . The specific molecular targets and pathways involved depend on the context in which the compound is used, such as in catalysis or medicinal chemistry.
Comparison with Similar Compounds
3-Pentylazetidine can be compared with other similar compounds, such as aziridines and other azetidines. Aziridines are three-membered nitrogen-containing heterocycles, while azetidines are four-membered . The additional ring strain in azetidines makes them more stable and reactive compared to aziridines . Other similar compounds include 3-bromoazetidines and 3-azidoazetidines, which can undergo various substitution reactions to form different functionalized azetidines .
Properties
Molecular Formula |
C8H17N |
---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
3-pentylazetidine |
InChI |
InChI=1S/C8H17N/c1-2-3-4-5-8-6-9-7-8/h8-9H,2-7H2,1H3 |
InChI Key |
QZSXKWVMVLPQAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CNC1 |
Origin of Product |
United States |
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